Fmoc-Asp(OtBu)-OSu
CAS No.: 78553-23-8
VCID: VC21542900
Molecular Formula: C27H28N2O8
Molecular Weight: 508.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-Asp(OtBu)-OSu, with the CAS number 78553-23-8, is an amino acid-containing building block commonly used in peptide synthesis. It is a derivative of aspartic acid, protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group and a tert-butyl ester, and activated as an N-hydroxysuccinimide ester (OSu) for efficient coupling reactions . Applications
Research FindingsIn gas-phase peptide fragmentation studies, aspartic acid residues are known to facilitate selective cleavage under certain conditions. This is relevant for understanding peptide fragmentation patterns in mass spectrometry, although Fmoc-Asp(OtBu)-OSu itself is not directly involved in these studies . Fragmentation Efficiency
Storage and HandlingFmoc-Asp(OtBu)-OSu should be stored at -20°C to maintain its stability. It is recommended to handle the compound under inert conditions to prevent degradation. Stock solutions can be prepared by dissolving the compound in appropriate solvents like DMSO or DMF, but aqueous solutions should not be stored for extended periods . |
---|---|
CAS No. | 78553-23-8 |
Product Name | Fmoc-Asp(OtBu)-OSu |
Molecular Formula | C27H28N2O8 |
Molecular Weight | 508.5 g/mol |
IUPAC Name | 4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate |
Standard InChI | InChI=1S/C27H28N2O8/c1-27(2,3)36-24(32)14-21(25(33)37-29-22(30)12-13-23(29)31)28-26(34)35-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,34)/t21-/m0/s1 |
Standard InChIKey | OCCFRTKCROFJLW-NRFANRHFSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Synonyms | 78553-23-8;Fmoc-Asp(OtBu)-OSu;(S)-4-tert-Butyl1-(2,5-dioxopyrrolidin-1-yl)2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)succinate;Fmoc-L-asparticacid4-tert-butyl1-(hydroxysuccinimide)ester;AmbotzFAA6250;AC1Q1MPU;47444_ALDRICH;47444_FLUKA;CTK8C5238;MolPort-003-934-110;ANW-74879;ZINC71788062;AKOS016008329;AK107697;TC-163624;FT-0626499;ST24036195;(2,5-dioxopyrrolidin-1-yl)tert-butyl(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate |
PubChem Compound | 10885692 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume